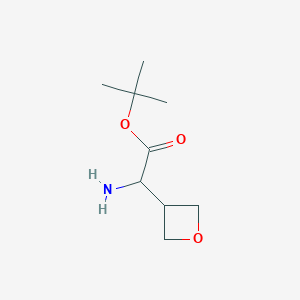

tert-Butyl 2-amino-2-(oxetan-3-yl)acetate

Description

Significance of Oxetane (B1205548) Motifs in Modern Organic and Medicinal Chemistry

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has transitioned from an academic curiosity to a crucial motif in contemporary organic and medicinal chemistry. acs.orgnih.gov Its value stems from a combination of unique structural and physical properties. Oxetanes are small, polar, and possess a distinct three-dimensional geometry. nih.govacs.org These features make them attractive as bioisosteres—substitutes for other chemical groups in biologically active molecules—most notably for gem-dimethyl and carbonyl groups. acs.orgnih.gov

The incorporation of an oxetane can significantly enhance the physicochemical profile of a parent molecule, a critical aspect of drug discovery. acs.org Research has shown that adding an oxetane can lead to:

Improved Aqueous Solubility: The inherent polarity of the oxetane ring often increases the solubility of a compound, a desirable trait for drug candidates. nih.govacs.org

Enhanced Metabolic Stability: Oxetanes can be more resistant to metabolic degradation compared to other functional groups, potentially improving a drug's half-life. acs.orgnih.gov

Modulation of Lipophilicity: The motif can reduce a compound's lipophilicity (LogD), which influences its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org

Reduced Basicity of Proximal Amines: The strong electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly lower the pKa of a nearby amine group, which can be beneficial for target binding and pharmacokinetic properties. acs.orgnih.gov For instance, placing an oxetane ring alpha to an amine has been shown to reduce its basicity by approximately 500-fold. nih.gov

This ability to fine-tune molecular properties without substantially increasing molecular weight has cemented the oxetane motif as a valuable tool for medicinal chemists aiming to optimize lead compounds. nih.govacs.org

Oxetane-Substituted Amino Acids as Advanced Synthetic Scaffolds

Building on the desirable properties of the oxetane ring, oxetane-substituted amino acids have emerged as sophisticated synthetic scaffolds. tandfonline.comresearchgate.net These molecules are a class of conformationally restricted amino acids, which are highly prized in peptidomimetic and drug design for their ability to impart specific, predictable structures to peptide chains. nih.govlookchem.com

By incorporating an oxetane-amino acid into a peptide backbone, chemists can introduce a rigid, polar element. This modification can achieve several strategic goals:

Enhanced Enzymatic Stability: Peptides are often susceptible to rapid degradation by proteases. Replacing a natural amino acid with an oxetane-containing analogue can render the peptide more resistant to enzymatic cleavage while preserving its biological activity. nih.govacs.org

Conformational Control: The rigid structure of the oxetane ring can induce specific secondary structures, such as turns, in the peptide chain, which can be crucial for binding to a biological target. researchgate.net

Library Synthesis: Researchers have utilized oxetane δ-amino acid scaffolds to generate diverse chemical libraries for screening. acs.orgtandfonline.com These libraries, featuring modifications like oxadiazoles (B1248032) and triazoles built upon the oxetane framework, have been shown to possess favorable physicochemical and metabolic properties for drug discovery programs. acs.orgtandfonline.com

Despite their utility, the synthesis of varied oxetane building blocks can be challenging, which has historically limited their broader application. nih.gov However, the development of new synthetic methodologies, including advanced catalytic reactions, is expanding the toolkit available to chemists. nih.govacs.org

Overview of Current Research Trajectories Involving tert-Butyl 2-amino-2-(oxetan-3-yl)acetate

While specific published studies focusing exclusively on this compound are not prevalent, its molecular structure clearly defines its role and research trajectory. The compound is an amino acid derivative where the carboxylic acid function is protected as a tert-butyl ester, and the alpha-carbon is substituted with an oxetan-3-yl group. bldpharm.com

The tert-butyl ester is a widely used protecting group in peptide synthesis. peptide.comresearchgate.net It is stable to many reaction conditions but can be selectively removed with acid, allowing for the step-wise construction of peptide chains. peptide.comresearchgate.net

Therefore, the primary research application for this compound is as a specialized building block for introducing an oxetanyl-glycine motif into a larger molecule. Current research trajectories involving this compound and its close analogues focus on their use in solid-phase or solution-phase synthesis to create novel peptidomimetics. researchgate.netpeptide.com The scientific objective of incorporating this specific building block is to systematically study the impact of the rigid, polar oxetane ring on a peptide's final properties, including its three-dimensional conformation, metabolic stability, and ultimately, its interaction with biological targets. nih.govnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2171461-35-9 |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

Table 2: Illustrative Impact of Oxetane Substitution on Physicochemical Properties

This table provides a generalized comparison based on established principles in medicinal chemistry. nih.govacs.org

| Property | Parent Compound (e.g., Isopropylamine) | Oxetane-Substituted Analogue (e.g., 3-Aminooxetane) | General Effect of Oxetane |

|---|---|---|---|

| Amine pKa | ~10.6 | ~8.4 | Reduction in basicity |

| LogD (pH 7.4) | Higher (More Lipophilic) | Lower (Less Lipophilic) | Increase in polarity/solubility |

| Metabolic Stability | Variable (Potentially Labile) | Often Increased | Improvement in stability |

| 3D Structure (sp³ fraction) | Lower | Higher | Increase in three-dimensionality |

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

tert-butyl 2-amino-2-(oxetan-3-yl)acetate |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7(10)6-4-12-5-6/h6-7H,4-5,10H2,1-3H3 |

InChI Key |

JGEBSZPPRJLLDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1COC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 2 Amino 2 Oxetan 3 Yl Acetate and Key Intermediates

Synthesis of Oxetane-3-ylidene Acetate (B1210297) Derivatives as Precursors

The critical intermediate for the synthesis of the target amino acid is an α,β-unsaturated ester, specifically an oxetane-3-ylidene acetate. This precursor contains the electrophilic center required for the subsequent introduction of the amino group via conjugate addition. The construction of this key intermediate is efficiently achieved using olefination reactions starting from commercially available oxetan-3-one.

Horner–Wadsworth–Emmons Reaction from Oxetan-3-one

The Horner–Wadsworth–Emmons (HWE) reaction is a widely utilized and highly efficient method for the synthesis of alkenes, particularly favoring the formation of the (E)-isomer with stabilized phosphonate (B1237965) ylides. wikipedia.orgorganic-chemistry.org This reaction represents a significant modification of the standard Wittig reaction, offering key advantages such as the use of more nucleophilic, yet less basic, phosphonate-stabilized carbanions and the simple removal of the water-soluble dialkylphosphate salt byproduct via aqueous extraction. wikipedia.orgadichemistry.com

In the context of synthesizing oxetane-3-ylidene acetate, oxetan-3-one is treated with a phosphonate ester, such as methyl-2-(dimethoxyphosphoryl)acetate or the corresponding triethylphosphonoacetate. mdpi.comnrochemistry.com The reaction typically begins with the deprotonation of the phosphonate using a suitable base to generate the phosphonate carbanion. youtube.com This carbanion then undergoes a nucleophilic attack on the carbonyl of oxetan-3-one. The subsequent elimination of the phosphate (B84403) byproduct yields the desired methyl (oxetan-3-ylidene)acetate. mdpi.combohrium.com A general approach involves the reaction of oxetan-3-one with methyl-2-(dimethoxyphosphoryl)acetate, which has been shown to produce the target α,β-unsaturated ester in a good yield of 73%. mdpi.com

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Yield | Reference |

| Oxetan-3-one | Methyl-2-(dimethoxyphosphoryl)acetate | DBU | Acetonitrile | 73% | mdpi.com |

| Oxetan-3-one | Triethylphosphonoacetate | NaH | THF | - | nih.gov |

Table 1: Representative conditions for the Horner–Wadsworth–Emmons synthesis of Methyl (oxetan-3-ylidene)acetate.

Modified Wittig-Type Methodologies

The Wittig reaction, discovered by Georg Wittig in 1954, is a foundational method for converting aldehydes and ketones into alkenes using a triphenyl phosphonium (B103445) ylide (Wittig reagent). adichemistry.comberkeley.edu While revolutionary, the classic Wittig reaction has limitations, including the often difficult separation of the triphenylphosphine (B44618) oxide byproduct from the reaction product and sometimes poor stereoselectivity with stabilized or semi-stabilized ylides. berkeley.eduwikipedia.org

For the synthesis of α,β-unsaturated esters like oxetane-3-ylidene acetate, the Horner-Wadsworth-Emmons (HWE) reaction is considered the superior modified Wittig-type methodology. adichemistry.com The key differences that confer its advantages are:

Enhanced Nucleophilicity : Phosphonate carbanions are generally more nucleophilic than the corresponding triphenylphosphonium ylides, allowing them to react efficiently with a wider range of ketones, including more hindered ones. wikipedia.org

Simplified Purification : The phosphate byproduct of the HWE reaction is a water-soluble salt, which can be easily removed by a simple aqueous workup, in stark contrast to the often chromatography-intensive removal of triphenylphosphine oxide. organic-chemistry.orgberkeley.edu

Stereoselectivity : The HWE reaction with stabilized phosphonates (containing an electron-withdrawing group like an ester) strongly favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com

An alternative modification, the Still-Gennari modification, employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (like KHMDS) to favor the kinetic (Z)-alkene product. youtube.com However, for the synthesis of the standard oxetane-3-ylidene acetate precursor, the conventional HWE conditions are most commonly and effectively applied. mdpi.combohrium.com

Installation of the Amino Functionality via Conjugate Addition Strategies

With the oxetane-3-ylidene acetate precursor in hand, the next critical step is the introduction of the nitrogen atom to form the amino acid core. The electron-deficient nature of the α,β-unsaturated ester makes it an ideal substrate for conjugate addition reactions.

Aza-Michael Addition of Nitrogen Heterocycles to Oxetane-3-ylidene Acetates

The aza-Michael addition, a specific type of Michael reaction, involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. chimicatechnoacta.ruchimicatechnoacta.ru This reaction is one of the most powerful and atom-economical methods for forming carbon-nitrogen bonds in organic synthesis. chimicatechnoacta.rusemanticscholar.org

A general and efficient route to oxetane (B1205548) amino acid derivatives has been developed using the aza-Michael addition of various NH-heterocycles to methyl 2-(oxetan-3-ylidene)acetate. mdpi.combohrium.comnih.gov The reaction proceeds by treating the oxetane-3-ylidene acetate with a range of heterocyclic amines. These reactions can be performed under catalyst-free conditions or promoted by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.comsemanticscholar.org The versatility of this method allows for the synthesis of a diverse library of oxetane-containing amino acid esters by simply varying the nitrogen nucleophile.

| Amine Nucleophile | Base/Catalyst | Solvent | Yield | Reference |

| 4-(Boc-amino)piperidine | DBU | Acetonitrile | 58% | mdpi.com |

| 4-(Boc-aminomethyl)piperidine | DBU | Acetonitrile | 55% | mdpi.com |

| Piperonylamine | None | Neat | - | ethz.ch |

Table 2: Examples of Aza-Michael addition to Methyl (oxetan-3-ylidene)acetate.

Stereoselective Control in Amino Group Introduction

While the aza-Michael addition is effective for constructing the basic amino acid framework, controlling the stereochemistry at the newly formed chiral center is crucial for applications in medicinal chemistry. Achieving stereoselectivity in the introduction of the amino group can be approached through several strategies.

One prominent method involves the use of chiral catalysts. Enantioselective organocatalytic conjugate additions have been developed that utilize chiral amines to form a transient, activated iminium ion with the α,β-unsaturated carbonyl compound, directing the nucleophilic attack of a nitrogen source to one face of the molecule. princeton.edu Alternatively, a chiral Lewis acid could be employed to coordinate with the ester and activate the system towards a stereoselective attack by the amine.

Another powerful strategy relies on the use of chiral auxiliaries. This can involve attaching a chiral auxiliary to the amine nucleophile. A well-established approach in asymmetric synthesis is the use of N-tert-butanesulfinamide. nih.gov The addition of organometallic reagents to chiral N-tert-butanesulfinyl imines is a highly reliable method for producing chiral amines with excellent stereocontrol. A related strategy could involve the addition of a chiral amine to the oxetane-3-ylidene acetate, where the chirality of the amine itself directs the formation of the new stereocenter.

Asymmetric Synthesis Approaches Towards Chiral Oxetane Amino Acid Scaffolds

The development of general asymmetric methods to access enantiomerically pure non-canonical amino acids is a significant goal in synthetic chemistry. youtube.com Beyond controlling the stereochemistry of a single reaction, a comprehensive asymmetric strategy aims to build the chiral molecule from prochiral starting materials. rsc.orgmdpi.com

For chiral oxetane amino acids, one potential route involves modifying the acetate precursor itself. For instance, the acetate could be replaced with a chiral N-acyloxazolidinone imide. Alkylation of the enolate derived from such a system with an appropriate oxetane-containing electrophile could establish the stereocenter with high diastereoselectivity. researchgate.net

Biocatalysis offers a highly efficient and environmentally benign alternative. D-amino acid transaminases are enzymes capable of catalyzing the stereoselective amination of α-keto acids to produce optically pure D-amino acids with high yields and enantiomeric excess often exceeding 99%. mdpi.com A synthetic route could be designed to produce the corresponding α-keto acid, tert-butyl 2-oxo-2-(oxetan-3-yl)acetate, which could then be subjected to enzymatic transamination to yield the desired chiral amino acid.

Finally, photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. An asymmetric synthesis could be envisioned where a radical derived from an oxetane precursor adds to a chiral glyoxylate-derived N-sulfinyl imine, serving as a radical acceptor to generate the functionalized unnatural α-amino acid with high stereocontrol. rsc.org These advanced strategies provide a forward-looking perspective on accessing enantiopure tert-Butyl 2-amino-2-(oxetan-3-yl)acetate and related structures for drug discovery and development.

Enantioselective Derivatization of Oxetan-3-one Precursors

The stereocenter at the C2 position of the amino acetate moiety is crucial for the biological and material properties of the final compound. Establishing this chirality often begins with the enantioselective functionalization of a key precursor, oxetan-3-one. The inherent ring strain and reactivity of the oxetane core present unique challenges and opportunities for asymmetric synthesis. acs.org

Several strategies have been developed for the enantioselective synthesis of chiral oxetanes, which can serve as precursors. One established method involves the asymmetric reduction of β-functionalized ketones followed by intramolecular cyclization. For instance, the enantioselective reduction of β-halo ketones using a chiral reducing catalyst, such as one generated in situ from lithium borohydride (B1222165) and a chiral ligand, can produce enantioenriched haloalcohols. acs.org These intermediates can then undergo a base-mediated Williamson ether synthesis to form the chiral oxetane ring, often with high fidelity of the stereocenter. acs.org

More contemporary methods leverage transition-metal catalysis. Iridium-catalyzed C-C bond-forming transfer hydrogenation has emerged as a powerful tool for the enantioselective synthesis of oxetanes bearing complex stereocenters. nih.gov This methodology can couple primary alcohols with substituted epoxides, such as isoprene (B109036) oxide, to generate oxetanes with excellent diastereo- and enantioselectivity. nih.gov Organocatalysis also offers a robust platform for constructing chiral cyclic ethers. For example, enantioselective [3+2] annulation reactions catalyzed by chiral phosphoric acids can be employed to build complex heterocyclic systems from simple starting materials, a strategy that could be adapted for oxetane synthesis. nih.gov

These methods provide access to chiral 3-substituted oxetanes which can then be elaborated to the desired amino acid. For instance, a chiral 3-hydroxyoxetane can be oxidized to the corresponding oxetan-3-one, which then serves as the direct precursor for the introduction of the aminomethylcarboxylate fragment.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries provide a reliable method for inducing stereoselectivity in the synthesis of α-amino acids. In this approach, an achiral precursor is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent bond-forming reaction. The auxiliary is then cleaved to reveal the enantiomerically enriched product.

A common strategy applicable to the synthesis of this compound involves the use of chiral glycine (B1666218) enolate equivalents. For example, a bislactim ether derived from the cyclodipeptide of D-valine and glycine can serve as a chiral template. capes.gov.br The anion of this bislactim ether can be alkylated with a suitable oxetane-containing electrophile. Subsequent acidic hydrolysis of the bislactim ether reveals the desired α-amino acid with a stereochemistry dictated by the valine-derived auxiliary. capes.gov.br

Another widely used class of auxiliaries is the Evans oxazolidinones. An N-acylated oxazolidinone can be used to form a chiral enolate, which can then react with an electrophile. researchgate.net For the synthesis of β-amino acids, a related approach involves the alkylation of enolates derived from chiral N-acyloxazolidinone imides with reagents like tert-butyl bromoacetate. researchgate.net While this produces a β-amino acid, the principle of using a chiral auxiliary to direct alkylation is directly relevant.

A tandem conjugate addition-fluorination sequence using an enantiopure lithium amide derived from (S)-N-benzyl-N-(α-methylbenzyl)amine has proven effective for synthesizing α-fluoro-β(3)-amino esters. nih.gov This demonstrates the power of chiral lithium amides to control stereochemistry in the formation of C-N bonds, a strategy that could be adapted for the synthesis of the target oxetane amino acid. nih.gov

| Auxiliary Type | General Approach | Key Features |

| Bislactim Ethers | Alkylation of the chiral glycine enolate equivalent derived from cyclo-(D-Val-Gly) with an oxetane electrophile. | Provides high stereocontrol; auxiliary is cleaved by acid hydrolysis. capes.gov.br |

| Evans Oxazolidinones | Alkylation of a chiral enolate derived from an N-glycinyl oxazolidinone with an oxetane electrophile. | Widely used and reliable; various auxiliary forms are commercially available. researchgate.net |

| Chiral Amides | Asymmetric addition of a nucleophile to an imine derived from oxetan-3-one and a chiral amine. | The chiral amine acts as the auxiliary to direct the nucleophilic attack. |

Strategic Use of Protective Group Chemistries for Amine and Carboxylate Moieties

The synthesis of α-amino acids requires orthogonal protection strategies to mask the reactive amine and carboxylic acid functionalities, allowing for selective reactions at other parts of the molecule. The choice of protecting groups is dictated by their stability to various reaction conditions and the ease and selectivity of their removal.

tert-Butoxycarbonyl (Boc) Protection and Deprotection in Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. rsc.org

Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org The reaction is versatile and can be performed in various solvents, including water/THF, acetonitrile, or under solvent-free conditions. fishersci.co.ukorganic-chemistry.org Common bases include sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgfishersci.co.uk

Deprotection: The Boc group is readily cleaved by treatment with acid, which proceeds via the formation of a stable tert-butyl cation. organic-chemistry.org A crucial consideration in the synthesis of this compound is the selective deprotection of the Boc-protected amine without cleaving the tert-butyl ester. Standard deprotection reagents like neat trifluoroacetic acid (TFA) would cleave both groups. However, methods have been developed for this selective transformation. Using a controlled amount of a strong acid, such as concentrated sulfuric acid (1.5–3.0 equivalents) in tert-butyl acetate as the solvent, allows for the selective removal of the Boc group while the tert-butyl ester remains intact. researchgate.net This selectivity is driven by the irreversible decomposition of the Boc group's carbamic acid intermediate into carbon dioxide and tert-butanol. researchgate.net

| Condition | Reagents | Purpose | Selectivity |

| Protection | Boc₂O, Base (e.g., NaHCO₃, Et₃N, DMAP) | Installation of the Boc group onto the primary amine. | High chemoselectivity for amines. rsc.orgfishersci.co.uk |

| Standard Deprotection | Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Removal of the Boc group. | Not selective; also cleaves tert-butyl esters. |

| Selective Deprotection | H₂SO₄ (catalytic) in tBuOAc | Removal of the Boc group in the presence of a tert-butyl ester. | High selectivity for N-Boc over O-tBu. researchgate.net |

Esterification and Transesterification Reactions for tert-Butyl Ester Formation

The tert-butyl ester is a common protecting group for carboxylic acids, valued for its steric bulk which prevents many unwanted side reactions, and its cleavage under acidic conditions.

Direct esterification of an amino acid can be challenging due to the competing reactivity of the amine group. A highly effective modern method for the direct synthesis of tert-butyl esters from free amino acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH). organic-chemistry.org Treating the amino acid with Tf₂NH in tert-butyl acetate as the solvent provides the desired tert-butyl ester directly in high yield, with the amino group being protonated and thus protected from side reactions. organic-chemistry.org

Alternatively, the tert-butyl ester can be formed via alkylation. This involves first protecting the amine group (e.g., as the Boc derivative) and then converting the carboxylic acid to a carboxylate salt with a base like potassium tert-butoxide (tBuOK). This salt can then be alkylated with a reagent such as tert-butyl bromide or tert-butyl 2-bromoacetate. rsc.org Another approach uses a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate of a protected amino acid, which can then be reacted with a tert-butylating agent. researchgate.net

Transesterification is another viable, though less common, route. If the corresponding methyl or ethyl ester is available, it can be converted to the tert-butyl ester by heating with potassium tert-butoxide in tert-butyl alcohol, driving the equilibrium towards the formation of the more stable tert-butyl ester.

| Method | Reagents | Substrate | Key Advantage |

| Direct Esterification | Tf₂NH, tBuOAc | Free Amino Acid | Direct, one-step conversion without prior N-protection. organic-chemistry.org |

| Alkylation | 1. Boc₂O2. Base (e.g., tBuOK)3. tert-Butyl Bromide | N-Protected Amino Acid | Classical and reliable SN2-type reaction. rsc.org |

| Transesterification | K-OtBu, t-BuOH | Methyl or Ethyl Ester | Useful for converting existing esters. |

Chemical Transformations and Functional Group Interconversions of Tert Butyl 2 Amino 2 Oxetan 3 Yl Acetate

Derivatization Reactions at the Primary Amine Moiety

The primary amine of tert-butyl 2-amino-2-(oxetan-3-yl)acetate serves as a key handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships in drug design.

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic primary amine readily undergoes acylation with acylating agents such as acetyl chloride or acetic anhydride (B1165640) to furnish the corresponding N-acetyl derivative. researchgate.net Similarly, sulfonylation with sulfonyl chlorides, like p-toluenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. Alkylation of the primary amine can be achieved with various alkyl halides, though over-alkylation to the secondary and tertiary amines can be a competing process.

| Reagent Class | Example Reagent | Product Type |

| Acylating Agent | Acetyl Chloride | N-acyl amide |

| Sulfonylating Agent | p-Toluenesulfonyl Chloride | N-sulfonyl amide (Sulfonamide) |

| Alkylating Agent | Methyl Iodide | N-alkyl amine |

Reductive Amination Pathways for Secondary and Tertiary Amines

Reductive amination provides a controlled method for the synthesis of secondary and tertiary amines. The primary amine of this compound can react with an aldehyde or ketone to form a transient imine or enamine, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. csic.es This one-pot procedure is highly efficient for generating a wide range of N-substituted derivatives. The choice of the carbonyl compound dictates the nature of the substituent introduced.

| Carbonyl Compound | Reducing Agent | Product |

| Aldehyde (R-CHO) | Sodium triacetoxyborohydride | Secondary Amine |

| Ketone (R₂C=O) | Sodium cyanoborohydride | Secondary Amine |

| Formaldehyde | Sodium triacetoxyborohydride | Tertiary Amine (dimethylated) |

Peptide Coupling and Amide Bond Formation Strategies

The primary amine of this compound makes it an ideal substrate for peptide coupling reactions. Standard peptide coupling reagents, such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to form an amide bond with a carboxylic acid. nih.gov This methodology is fundamental for incorporating the unique oxetane-containing amino acid motif into peptide chains, a strategy often used to modulate the conformational properties and metabolic stability of peptides. peptide.com

| Coupling Reagent | Additive | Key Feature |

| TBTU | HOBt | High efficiency, low racemization |

| DCC | HOBt | Cost-effective, widely used |

| HATU | HOAt | Effective for hindered amino acids |

Modifications and Reactions Involving the Carboxylate Ester Group

The tert-butyl ester of the title compound serves as a protecting group for the carboxylic acid functionality, which can be selectively removed or transformed into other functional groups as needed.

Hydrolysis to the Free Carboxylic Acid

The tert-butyl ester is readily cleaved under acidic conditions to yield the corresponding free carboxylic acid, 2-amino-2-(oxetan-3-yl)acetic acid. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) is commonly used for this deprotection, as the volatile byproducts are easily removed. nih.govpeptide.com This transformation is often a crucial step in multi-step syntheses, unmasking the carboxylic acid for further reactions, such as amide bond formation.

| Reagent | Solvent | Byproducts |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Isobutylene, Carbon Dioxide |

| Formic Acid | - | Isobutylene, Carbon Monoxide, Water |

| 4M HCl in Dioxane | Dioxane | Isobutylene, HCl |

Amidation and Reduction of the Ester Functionality

While less common than hydrolysis, the tert-butyl ester can be converted directly to an amide under certain conditions. For instance, treatment with an amine in the presence of a Lewis acid or through the in-situ formation of an acid chloride can facilitate this transformation. organic-chemistry.orgorganic-chemistry.org

Reduction of the ester to the corresponding primary alcohol, tert-butyl 2-amino-2-(oxetan-3-yl)ethanol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com However, this reaction must be performed with caution, as the reducing agent can also react with other functional groups present in the molecule. A milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), might offer better selectivity. youtube.comnih.gov

| Transformation | Reagent | Product |

| Amidation | Amine, Lewis Acid | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Reduction | Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (at low temperature) or Primary Alcohol |

Reactivity and Controlled Ring-Opening of the Oxetane (B1205548) Ring System

The oxetane ring is a four-membered cyclic ether characterized by significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an oxirane. nih.gov This inherent strain is a key driver of its reactivity, making it susceptible to ring-opening reactions under various conditions. This reactivity can be harnessed for the controlled elaboration of the amino acid scaffold.

Chemoselective Ring-Opening Reactions for Scaffold Diversification

The oxetane moiety within this compound can undergo chemoselective ring-opening when treated with a range of nucleophiles, typically under Lewis or Brønsted acid catalysis. This process breaks the strained C-O bond, leading to the formation of a new, functionalized γ-amino alcohol derivative. This strategy provides a powerful method for scaffold diversification, transforming the compact, cyclic amino acid into a variety of linear structures bearing new functional groups.

The regioselectivity of the ring-opening is influenced by the reaction conditions and the nature of the nucleophile. The resulting products, which retain the core amino acid structure, can serve as versatile intermediates for the synthesis of peptidomimetics, complex natural products, and other molecules of medicinal interest.

Table 1: Potential Ring-Opening Reactions and Products This interactive table outlines potential products from the nucleophilic ring-opening of this compound.

| Nucleophile | Reagent Example | Potential Product Structure | Product Class |

| Amine | Benzylamine | N-Substituted γ-amino alcohol | |

| Thiol | Thiophenol | Thioether-containing γ-amino alcohol | |

| Alcohol | Methanol | Ether-containing γ-amino alcohol | |

| Halide | MgBr₂ | γ-Bromo-γ'-hydroxy amino acid derivative | |

| Cyanide | TMSCN | γ-Cyano-γ'-hydroxy amino acid derivative |

Functionalization and Introduction of Substituents on the Oxetane Core

Direct functionalization of the oxetane ring's C-H bonds in this compound is challenging. A more common and versatile strategy involves the derivatization of a readily available oxetane-containing precursor, such as 3-oxetanone. nih.gov This ketone can undergo a wide array of transformations, including Wittig reactions, Grignard additions, and reductive aminations, to introduce substituents at the 3-position. Subsequent elaboration, for example through a Strecker or similar synthesis, can then install the amino acetate (B1210297) functionality to yield the desired substituted product.

Another approach involves the functionalization of a related building block, tert-butyl 2-(oxetan-3-ylidene)acetate. sigmaaldrich.com The exocyclic double bond in this precursor is a key handle for introducing functionality through reactions like conjugate additions, epoxidations, or dihydroxylations before the amino group is introduced via reduction or other means. These methods allow for the systematic introduction of substituents onto the oxetane core, enabling fine-tuning of the molecule's steric and electronic properties. nih.gov

Spirocyclic Annulation and Cycloaddition Reactions Incorporating the Oxetane Moiety

The unique structure of oxetane-containing building blocks allows for their use in constructing complex spirocyclic systems, where the oxetane ring is joined to another ring system through a single shared carbon atom.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful, concerted pericyclic reactions that form five-membered heterocyclic rings. wikipedia.orgslideshare.net While this compound itself is not a typical dipolarophile, its precursor, tert-butyl 2-(oxetan-3-ylidene)acetate, which possesses an exocyclic alkene, is an excellent substrate for such reactions. beilstein-journals.org

In this context, the oxetane-containing alkene acts as the dipolarophile, reacting with a 1,3-dipole to construct a spirocyclic system. The reaction involves the combination of the 1,3-dipole (e.g., an azide, nitrone, or nitrile oxide) with the double bond of the dipolarophile. youtube.comnih.gov This approach provides a highly efficient route to novel spiro-oxetane heterocyclic scaffolds, merging the desirable properties of the oxetane with those of heterocycles like triazoles, isoxazoles, or pyrazoles. youtube.com

Table 2: Potential 1,3-Dipolar Cycloadditions with tert-Butyl 2-(oxetan-3-ylidene)acetate This table illustrates potential spirocyclic products from the reaction of tert-butyl 2-(oxetan-3-ylidene)acetate with various 1,3-dipoles.

| 1,3-Dipole | Dipole Example | Resulting Spiro-Heterocycle |

| Azide | Benzyl azide | Spiro-oxetane triazoline |

| Nitrile Oxide | Benzonitrile oxide | Spiro-oxetane isoxazoline |

| Nitrone | C-Phenyl-N-methylnitrone | Spiro-oxetane isoxazolidine |

| Azomethine Ylide | Generated from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Spiro-oxetane pyrrolidine |

Other Cycloaddition and Cyclization Pathways

Beyond 1,3-dipolar cycloadditions, the oxetane framework can be incorporated into more complex structures through other cyclization strategies. The exocyclic alkene of the precursor tert-butyl 2-(oxetan-3-ylidene)acetate is a versatile functional group that can participate in various transformations. beilstein-journals.org For instance, cyclopropanation reactions with diazo compounds or sulfonium (B1226848) ylides can yield spiro-oxetane cyclopropanes.

Furthermore, intramolecular cyclization pathways can be envisioned. While not a cycloaddition, the functional groups present in ring-opened products offer opportunities for subsequent cyclizations. For example, a ring-opened product containing a newly introduced nucleophile and the existing ester or amino group could potentially undergo lactamization or other intramolecular condensations to form larger heterocyclic rings fused or bridged to the original scaffold. Radical cyclizations, though less common for this specific substrate, represent another general pathway for ring formation in organic synthesis. researchgate.net

Strategic Applications As a Building Block in Advanced Organic Synthesis

Modular Construction of Diverse Heterocyclic Compound Libraries

The strained four-membered ring of the oxetane (B1205548) in tert-Butyl 2-amino-2-(oxetan-3-yl)acetate serves as a reactive handle and a source of conformational constraint, making it an attractive starting material for the synthesis of a variety of heterocyclic structures. The ability to incorporate this building block into synthetic routes allows for the generation of libraries of compounds with diverse topologies. For instance, the amino group can be readily functionalized, and the ester can participate in a range of coupling reactions, providing a modular approach to complex heterocyclic scaffolds. The oxetane ring itself can undergo ring-opening reactions under specific conditions to yield further derivatives, expanding the accessible chemical space. This modularity is highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.

Design and Synthesis of Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. This compound is a key component in the design of such structures.

Oxetane Amino Acids as Amide and Amino Acid Bioisosteres

A significant application of oxetane-containing amino acids like this compound is their use as bioisosteres for amide bonds and natural amino acids in peptide backbones. Bioisosteres are chemical substituents that can be interchanged without significantly altering the biological activity of a molecule. The oxetane motif has been shown to be an effective replacement for the carbonyl group in an amide bond. This substitution can confer several advantages, including increased metabolic stability by rendering the peptide bond less susceptible to enzymatic degradation by proteases. Furthermore, amino-oxetanes can mimic the hydrogen bonding capabilities of amides, acting as both hydrogen bond donors and acceptors, which is crucial for maintaining the interactions with biological targets. The replacement of a standard amino acid with an oxetane-containing analogue introduces novel structural and conformational properties into the peptide chain.

| Property | Amide Moiety | Amino-Oxetane Moiety | Reference |

| Susceptibility to Proteases | High | Reduced | |

| Hydrogen Bonding | Donor and Acceptor | Donor and Acceptor | |

| Conformational Flexibility | Planar | Non-planar, introduces a kink |

Integration into Peptide Chains for Structural Modification

The incorporation of this compound into peptide chains can significantly influence their three-dimensional structure. The oxetane ring introduces a "turn-inducing element" into the peptide backbone. This pre-organization of the linear peptide can facilitate challenging macrocyclization reactions, particularly for small peptides which are otherwise prone to oligomerization. Studies have demonstrated that the introduction of an oxetane can lead to improved yields and reaction rates in the synthesis of cyclic tetra-, penta-, and hexapeptides. This turn-inducing property is attributed to the specific geometric constraints imposed by the four-membered ring, which brings the C- and N-termini of the peptide into closer proximity, favoring cyclization. The position of the oxetane modification along the peptide backbone can be strategically chosen to maximize this effect.

| Peptide Modification | Effect on Macrocyclization | Observed Improvement | Reference |

| Oxetane Incorporation | Induces turns in the peptide backbone | Improved yields and reaction rates, reduced side products | |

| N-Methylation | Induces turns | Oxetane incorporation can be superior |

Contribution to Enhanced Three-Dimensionality in Chemical Scaffolds

In contemporary drug discovery, there is a growing emphasis on moving away from flat, two-dimensional molecules towards more three-dimensional structures. Molecules with greater 3D character often exhibit improved selectivity and better physicochemical properties. The oxetane ring in this compound is an excellent tool for introducing three-dimensionality into a molecular scaffold. Compared to the planar nature of a benzamide (B126) or a simple alkyl chain, the puckered conformation of the oxetane ring forces substituents into a more defined spatial arrangement. This can lead to improved target engagement by allowing for more specific and directional interactions with the binding pocket of a protein. The use of oxetane-containing building blocks is therefore a key strategy for escaping "flatland" in medicinal chemistry and exploring novel regions of chemical space.

Utility in Fragment-Based Drug Discovery and Lead Optimization Research

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. This compound and similar oxetane-containing fragments are well-suited for FBDD campaigns. Their relatively low molecular weight, combined with their high polarity and 3D character, make them attractive starting points.

In the lead optimization phase of drug discovery, the oxetane motif can be introduced to fine-tune the properties of a lead compound. For example, replacing a gem-dimethyl group with an oxetane can improve metabolic stability and aqueous solubility. The oxetane can also modulate the basicity of nearby amino groups, which can be beneficial for optimizing the pharmacokinetic profile of a drug candidate. The synthetic accessibility of compounds like this compound allows for their systematic incorporation into potential drug molecules to address specific liabilities such as poor solubility or rapid metabolism.

Advanced Analytical and Spectroscopic Characterization of Oxetane Amino Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like tert-butyl 2-amino-2-(oxetan-3-yl)acetate. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. chemicalbook.comuni.luchemicalbook.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. chemicalbook.com For the target molecule, COSY would establish the connectivity between the α-proton and the protons on the oxetane (B1205548) ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached heteronuclei, most commonly ¹³C. chemicalbook.comchemicalbook.com This experiment would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, confirming the assignment of the oxetane methylene (B1212753) protons to the oxetane methylene carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. chemicalbook.com It is vital for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations for this molecule would include the correlation from the tert-butyl protons to the ester carbonyl carbon and the correlations from the oxetane protons (H2/H4) and the α-proton to the quaternary C3 carbon of the oxetane ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. nih.gov This is particularly useful for determining stereochemistry and conformation. For example, NOESY could show correlations between the α-proton and specific protons on the oxetane ring, helping to define the molecule's preferred three-dimensional structure. scas.co.jp

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. bldpharm.comscas.co.jp For this compound, HRMS provides experimental verification of its molecular formula, C₉H₁₇NO₃.

Typically, the analysis is performed using electrospray ionization (ESI), which generates a protonated molecular ion, [M+H]⁺. The measured mass of this ion is then compared to the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed formula.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Calculated Monoisotopic Mass [M+H]⁺ | 188.12812 Da |

| Expected HRMS Result | Found m/z matching the calculated value within a narrow tolerance (e.g., ± 0.0005 Da). |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the chemical purity and, crucially for a chiral molecule, the enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the benchmark method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. researchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.

For amino acid derivatives like the target compound, several types of CSPs are effective, including Pirkle-type columns and polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). scas.co.jp Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers that can be separated on a standard achiral column. nih.gov

Typical Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., SUMICHIRAL OA-3300, CHIRALPAK series). scas.co.jp |

| Mobile Phase | Typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) for normal-phase chromatography. |

| Detection | UV detection is common, often requiring derivatization if the molecule lacks a strong chromophore. Mass spectrometry (LC-MS) can also be used for detection. |

| Quantification | Enantiomeric excess is calculated from the relative peak areas of the two enantiomers. |

Gas Chromatography (GC) for Enantiomeric Purity Assessment

Gas chromatography on a chiral capillary column is another highly effective and sensitive method for determining the enantiomeric purity of amino acids. mdpi.comuni-giessen.de A key prerequisite for GC analysis is the conversion of the non-volatile amino acid into a volatile derivative. nih.gov This is typically a two-step process:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester).

Acylation: The amino group is acylated, for example, with trifluoroacetic anhydride (B1165640) (TFAA) to form an N-trifluoroacetyl derivative. nih.gov

The resulting volatile diastereomers are then separated on a column coated with a chiral stationary phase, such as Chirasil-Val. researchgate.net This method is known for its high resolution and precision in determining minute deviations from a racemic mixture. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and three-dimensional conformation of chiral molecules. This powerful analytical technique provides precise atomic coordinates within a crystal lattice, offering a detailed picture of bond lengths, bond angles, and torsional angles. For novel amino acid derivatives such as this compound, X-ray crystallography would be an invaluable tool to elucidate its solid-state structure.

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallographic data for this compound could not be located in the public domain. Therefore, a detailed analysis of its crystal structure, including unit cell parameters, space group, and specific conformational details, cannot be provided at this time.

However, the principles of X-ray crystallography and its application to related oxetane-containing molecules can be discussed to highlight the potential insights that such a study would offer.

General Principles and Expected Insights

Should a single crystal of this compound be successfully grown and analyzed, the resulting crystallographic data would allow for:

Absolute Stereochemistry: For a chiral molecule, X-ray diffraction analysis, particularly when using anomalous dispersion, can determine the absolute configuration (R or S) of the stereocenter at the alpha-carbon. This is crucial for understanding its biological activity and for stereoselective synthesis.

Conformation of the Oxetane Ring: The four-membered oxetane ring is not planar and exhibits a characteristic puckered conformation. nih.gov X-ray data would precisely define this puckering, including the dihedral angles within the ring. The substitution pattern on the oxetane ring is known to influence the degree of puckering. nih.gov

Conformation of the Amino Acid Backbone: The analysis would reveal the torsional angles along the amino acid backbone, defining the spatial arrangement of the tert-butyl ester, the amino group, and the oxetane substituent.

Intermolecular Interactions: The crystal packing would show the network of intermolecular interactions, such as hydrogen bonds involving the amino group and the ester and oxetane oxygen atoms, which stabilize the crystal lattice.

Crystallographic Data of Related Oxetane Derivatives

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for unsubstituted oxetane have been reported. It possesses carbon-oxygen bond lengths of 1.46 Å and carbon-carbon bond lengths of 1.53 Å, with bond angles of 90.2° (C-O-C), 92.0° (C-C-O), and 84.8° (C-C-C) as determined by X-ray diffraction at 90 K. nih.gov In substituted oxetanes, such as the biodegradable insecticide EDO, a puckering angle of 16° has been observed. nih.gov These values provide a reference for what might be expected for the oxetane moiety in the title compound.

While specific crystallographic data for this compound is not currently available, the application of X-ray crystallography would be the ultimate tool for its detailed structural characterization, providing foundational knowledge for its application in medicinal chemistry and materials science. Further research in this area is warranted to obtain single crystals suitable for such an analysis.

Computational and Mechanistic Investigations of Oxetane Containing Amino Acid Derivatives

Density Functional Theory (DFT) Studies on Reactivity, Stability, and Conformation

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the structural and electronic properties of molecules, offering deep insights into the behavior of complex systems like oxetane-containing amino acids.

Reactivity and Stability: DFT calculations are instrumental in understanding the stability of the oxetane (B1205548) ring, which is often perceived as being prone to ring-opening reactions due to inherent ring strain. Studies have shown that the substitution pattern on the oxetane ring is a critical determinant of its stability. acs.org For derivatives like "tert-Butyl 2-amino-2-(oxetan-3-yl)acetate," where substitution is at the 3-position, there is generally greater stability compared to 2-substituted oxetanes. nih.gov Computational analyses have revealed that the oxetane ring's oxygen atom exerts a strong inductive electron-withdrawing effect, which can stabilize adjacent functional groups. acs.orgnih.gov This effect is crucial for modulating the reactivity of the amino group and the lability of the tert-butyl ester.

Furthermore, DFT studies can model the transition states of potential reactions, such as hydrolysis or enzymatic degradation. These calculations help in predicting the kinetic and thermodynamic stability of the molecule under various conditions. For instance, computational analysis of related oxetane sulfonyl fluorides demonstrated that the oxetane structure provides a crucial balance of carbocation stability and reactivity, favoring desired synthetic pathways over others. researchgate.net

Conformation: The conformational landscape of "this compound" is significantly influenced by the puckered nature of the oxetane ring and its interaction with the amino acid backbone. DFT calculations can map the potential energy surface of the molecule, identifying low-energy conformers. These studies often reveal that the oxetane ring acts as a "conformational lock," restricting the rotational freedom around the Cα-Cβ bond. acs.org This rigidification can be advantageous in designing peptidomimetics with well-defined secondary structures. The preferred conformations are a result of a delicate balance between steric hindrance from the bulky tert-butyl group and intramolecular interactions, such as hydrogen bonding between the amine and the oxetane oxygen.

Elucidation of Reaction Mechanisms for Synthetic Transformations

Understanding the mechanisms of the synthetic routes to "this compound" is vital for optimizing reaction conditions and yields. Computational studies play a key role in elucidating these complex reaction pathways.

One common synthetic approach involves the reaction of a suitable nucleophile with an oxetane-based electrophile. Mechanistic investigations, often supported by kinetic and computational analyses, have explored pathways such as SN1-type reactions. For example, the synthesis of 3-amino-oxetanes from oxetane sulfonyl fluorides has been proposed to proceed via an oxetane carbocation intermediate. researchgate.net This carbocation can then be trapped by an amine nucleophile to form the desired product. researchgate.net DFT calculations can model the energy profile of such a reaction, confirming the feasibility of the carbocation intermediate and identifying potential side reactions, such as elimination or reaction with other nucleophiles present. researchgate.net

Another significant area of investigation is the metallophotoredox-catalyzed decarboxylative arylation of oxetane amino acids, which represents a modern approach to functionalizing these scaffolds. acs.orgnih.gov Mechanistic studies in this area focus on understanding the single-electron transfer (SET) processes, the formation of radical intermediates, and the final bond-forming steps. Computational modeling helps to visualize the structures of the key intermediates and transition states involved in the catalytic cycle.

Molecular Modeling and Docking Studies for Scaffold Design and Interactions

The unique three-dimensional structure imparted by the oxetane ring makes "this compound" and related compounds attractive scaffolds for drug discovery. researchgate.net Molecular modeling and docking studies are essential for designing novel bioactive molecules and understanding their interactions with biological targets.

Docking Studies: Molecular docking simulations are used to predict the binding orientation and affinity of oxetane-containing ligands within the active site of a protein. These studies have shown that the oxetane oxygen can act as a hydrogen bond acceptor, mimicking the role of a carbonyl oxygen. acs.org The rigid nature of the oxetane-amino acid backbone can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. For example, incorporating an oxetane amino acid into a peptide sequence can induce a well-defined β-turn structure, which is a common recognition motif in protein-protein interactions. acs.org

Below is a data table summarizing the calculated physicochemical properties for a library of oxetane-based compounds, highlighting their suitability for medicinal chemistry applications.

| Property | Value Range | Desirability in Medicinal Chemistry |

| Molecular Weight (MW) | 250 - 350 | Favorable (within Lipinski's Rule of Five) |

| LogP | 1.0 - 3.0 | Optimal for cell permeability and solubility |

| Polar Surface Area (PSA) | 60 - 90 Ų | Good balance for membrane penetration |

| Number of H-bond Donors | 1 - 2 | Controlled polarity |

| Number of H-bond Acceptors | 4 - 6 | Facilitates interactions with biological targets |

This table is based on typical values found for oxetane-based libraries as reported in the literature. acs.org

Conformational Analysis of the Oxetane Ring System and its Influence on Molecular Geometry

The oxetane ring itself is not flat but adopts a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation can be determined using spectroscopic methods like NMR, supported by computational energy calculations. This puckering places the substituents at the 3-position in distinct pseudo-axial or pseudo-equatorial orientations, which in turn dictates their spatial relationship to the amino acid portion of the molecule.

This conformational constraint has a cascading effect on the entire molecule. As mentioned, it restricts the rotation around the Cα-Cβ bond, influencing the torsional angles (chi angles) of the amino acid side chain. This is a key difference from more flexible acyclic analogues. Computational studies, such as those using NOE (Nuclear Overhauser Effect) data from NMR experiments, can help to build accurate 3D models of the dominant solution-state conformations. acs.org These analyses have shown that oligomers of oxetane amino acids can adopt well-defined secondary structures, such as helical or turn-like motifs, driven by intramolecular hydrogen bonding networks that are stabilized by the rigid oxetane backbone. acs.org The specific cis or trans relationship of substituents on the oxetane ring is also a critical factor, with cis-substituted oligomers often showing more defined secondary structures than their trans counterparts. acs.org

The influence of the oxetane ring on molecular geometry is a key principle in its use as a design element in peptidomimetics and other complex organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.